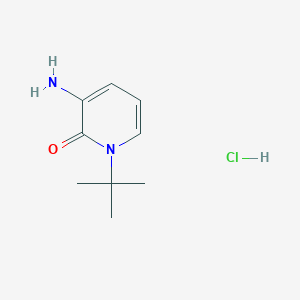

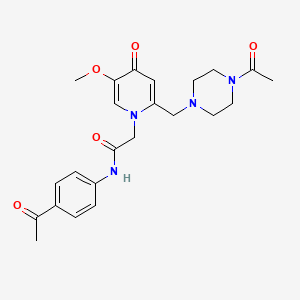

![molecular formula C17H10ClN3OS2 B2356838 N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-2-chlorobenzamide CAS No. 477326-86-6](/img/structure/B2356838.png)

N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-2-chlorobenzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-2-chlorobenzamide” is a compound that has been synthesized and studied for its potential biological activities . It belongs to the class of benzothiazole derivatives, which are known for their high biological and pharmacological activity .

Synthesis Analysis

The synthesis of this compound involves the direct coupling of 2-aminobenzothiazole with carboxylic acids under the catalysis of 1-hydroxybenzotriazole (HOBt) and 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide hydrochloride (EDCl) . This process yields the compound in high amounts .Molecular Structure Analysis

The molecular structure of “N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-2-chlorobenzamide” is characterized by the presence of a benzothiazole moiety, which is a bicyclic heterocycle with fused benzene and thiazole rings containing electron-rich heteroatoms, nitrogen and sulfur . The structure and compound present in the synthesized organic inhibitor compound was confirmed by FTIR and NMR studies .Chemical Reactions Analysis

The formation of the products, 3-aminoimidazo2,1-bbenzothiazoles, is facilitated by fast removal of water due to strong dehydrating agent P2O5/SiO2. This catalyst is widely used nowadays in view of its effectiveness, ecological safety, stability, low toxicity, and simple handling .Physical And Chemical Properties Analysis

The physical and chemical properties of “N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-2-chlorobenzamide” include a molecular weight of 347.4 g/mol, a topological polar surface area of 125 Ų, and a complexity of 527 . The compound also has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 6 .Wissenschaftliche Forschungsanwendungen

Organic N-halogen Compounds Research

N-[4-(1,3-Benzothiazol-2-yl)-1,3-thiazol-2-yl]-2-chlorobenzamide, a compound with similar structural properties to certain N-halogen compounds, has been studied for its potential in organic synthesis. Research by Fuchigami and Odo (1977) explored the reactions of related N-chlorobenzamidine derivatives, leading to the formation of N-benzimidoyl-S,S-dimethylsulfilimine and its derivatives. These compounds have relevance in the preparation of oxadiazoles and thiadiazolyl derivatives, highlighting a utility in complex organic synthesis (Fuchigami & Odo, 1977).

Antimicrobial and Anti-inflammatory Activity

A study by Zablotskaya et al. (2013) synthesized and characterized a series of N-[(benzo)thiazol-2-yl] ethan/propanamide derivatives. These compounds, including structures similar to N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-2-chlorobenzamide, exhibited notable anti-inflammatory and antimicrobial properties. This suggests potential applications in the development of new pharmacological agents targeting inflammation and microbial infections (Zablotskaya et al., 2013).

Corrosion Inhibition

Hu et al. (2016) investigated benzothiazole derivatives as corrosion inhibitors for carbon steel in acidic solutions. This research is significant for industrial applications, especially in preventing material degradation in harsh chemical environments. The study found that benzothiazole derivatives provide effective corrosion inhibition, which can be applied in industries such as oil and gas extraction and processing (Hu et al., 2016).

Cancer Research

The potential anticancer properties of benzothiazole derivatives have been a subject of research, as seen in the work by Chua et al. (1999). They explored the metabolism and antitumor activities of 2-(4-aminophenyl)benzothiazoles, highlighting the relevance of such compounds in developing novel anticancer therapies. This research opens up possibilities for using N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-2-chlorobenzamide in cancer research and treatment strategies (Chua et al., 1999).

Wirkmechanismus

Target of Action

N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-2-chlorobenzamide is a benzothiazole derivative. Benzothiazole derivatives have been found to exhibit potent activity against Mycobacterium tuberculosis . The primary target of these compounds is often the enzyme DprE1 , which is crucial for the survival of the bacterium .

Mode of Action

The compound interacts with its target, DprE1, inhibiting its function. This inhibition disrupts the normal functioning of the bacterium, leading to its eventual death

Biochemical Pathways

The inhibition of DprE1 affects the biosynthesis of arabinogalactan , an essential component of the mycobacterial cell wall . This disruption in the biochemical pathway leads to a weakened cell wall, making the bacterium more susceptible to external threats and potentially leading to cell lysis.

Pharmacokinetics

Benzothiazole derivatives are generally known for their good absorption, distribution, metabolism, and excretion (adme) properties . These properties contribute to the compound’s bioavailability, ensuring that it reaches its target in the body.

Result of Action

The result of the compound’s action is the inhibition of M. tuberculosis growth. By targeting DprE1 and disrupting arabinogalactan biosynthesis, the compound weakens the bacterium’s cell wall, potentially leading to cell death .

Eigenschaften

IUPAC Name |

N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-2-chlorobenzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H10ClN3OS2/c18-11-6-2-1-5-10(11)15(22)21-17-20-13(9-23-17)16-19-12-7-3-4-8-14(12)24-16/h1-9H,(H,20,21,22) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOXBXHXUJJOMMS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)NC2=NC(=CS2)C3=NC4=CC=CC=C4S3)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H10ClN3OS2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-2-chlorobenzamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

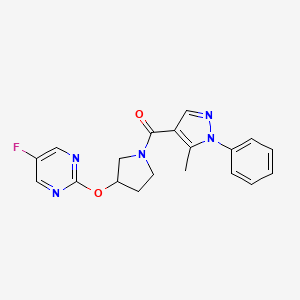

![(3aR,8aR)-4,4,8,8-tetrakis[3,5-di(propan-2-yl)phenyl]-2,2-dimethyl-6-phenyl-3a,8a-dihydro-[1,3]dioxolo[4,5-e][1,3,2]dioxaphosphepine](/img/structure/B2356755.png)

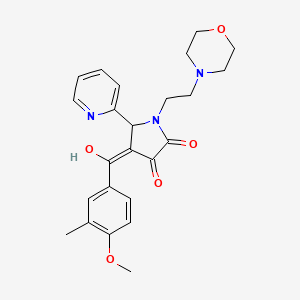

![N-methyl-N-(3-methylphenyl)-2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]thiophene-3-sulfonamide](/img/structure/B2356756.png)

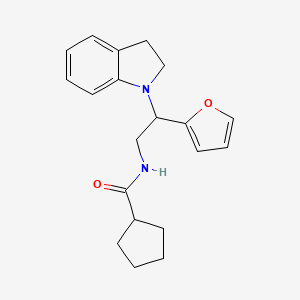

![1-{[(5-Chloro-2-thienyl)sulfonyl]acetyl}-4-(2-fluorophenyl)piperazine](/img/structure/B2356757.png)

![[(1-cyanocyclohexyl)carbamoyl]methyl 4-methoxy-1-phenyl-1H-pyrazole-3-carboxylate](/img/structure/B2356762.png)

![[2-Fluoro-4-(trifluoromethyl)phenyl]{6-[4-(trifluoromethyl)phenyl]-3-pyridinyl}methanone](/img/structure/B2356765.png)

![2-[4-(methoxycarbonyl)-3-nitro-1H-pyrazol-1-yl]butanoic acid](/img/structure/B2356766.png)